molecular formula C15H18N2O2S B12912906 6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one CAS No. 284681-73-8

6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one

Cat. No.: B12912906
CAS No.: 284681-73-8
M. Wt: 290.4 g/mol
InChI Key: YLSFEJHSVOKRNA-UHFFFAOYSA-N
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Description

6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one is a synthetic organic compound belonging to the pyrimidinone family. This compound is characterized by its unique structure, which includes a sec-butoxy group, a p-tolylsulfanyl group, and a pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced via nucleophilic substitution reactions, where a suitable sec-butyl halide reacts with the pyrimidinone intermediate.

    Attachment of the p-Tolylsulfanyl Group: The p-tolylsulfanyl group is often introduced through a thiolation reaction, where a p-tolylthiol reacts with the pyrimidinone intermediate in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the sec-butoxy or p-tolylsulfanyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and alcohols.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, its inhibition of trypanothione reductase disrupts the redox balance within parasites, leading to their death . The compound may also interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-sec-Butoxy-2-p-tolylsulfanyl-3H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sec-butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. The p-tolylsulfanyl group contributes to its ability to inhibit enzymes like trypanothione reductase, making it a promising candidate for anti-parasitic drug development.

Properties

CAS No.

284681-73-8

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-butan-2-yloxy-2-(4-methylphenyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H18N2O2S/c1-4-11(3)19-14-9-13(18)16-15(17-14)20-12-7-5-10(2)6-8-12/h5-9,11H,4H2,1-3H3,(H,16,17,18)

InChI Key

YLSFEJHSVOKRNA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC=C(C=C2)C

Origin of Product

United States

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